BenchChemオンラインストアへようこそ!

YAP/TAZ inhibitor-1

Hippo pathway transcriptional reporter assay YAP/TAZ inhibition

Why choose YAP/TAZ inhibitor-1? Unlike Verteporfin (IC₅₀ ≈2.5 µM) or TED-347 (EC₅₀ 5.9 µM), this direct transcriptional co-activator antagonist delivers sub-100 nM potency in firefly luciferase reporter assays. It lacks the ferroptosis-inducing off-target activity of CA3/CIL56, ensuring clean dissection of YAP/TAZ-driven transcription in cancer stem cell and regenerative models. Validated in human dental pulp stem cell osteogenic differentiation studies, it is the definitive chemical probe for Hippo pathway loss-of-function experiments requiring unambiguous target engagement.

Molecular Formula C33H39N3O5S2
Molecular Weight 621.81
CAS No. 2093565-23-0
Cat. No. B2792304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYAP/TAZ inhibitor-1
CAS2093565-23-0
Molecular FormulaC33H39N3O5S2
Molecular Weight621.81
Structural Identifiers
SMILESCC(C1=CC=CC=C1)N2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)C5=C(C4=NO)C=C(C=C5)S(=O)(=O)C6CCC(CC6)(C)C
InChIInChI=1S/C33H39N3O5S2/c1-23(24-7-5-4-6-8-24)35-17-19-36(20-18-35)43(40,41)27-10-12-29-28-11-9-26(21-30(28)32(34-37)31(29)22-27)42(38,39)25-13-15-33(2,3)16-14-25/h4-12,21-23,25,37H,13-20H2,1-3H3/b34-32+
InChIKeyMYVLNSCWZUAUMQ-NWBJSICCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





YAP/TAZ inhibitor-1 (2093565-23-0): A Sub‑100 nM Transcriptional Co‑activator Blocker for Hippo Pathway Research


YAP/TAZ inhibitor-1 (CAS 2093565-23-0) is a small‑molecule inhibitor of the transcriptional co‑activators YAP and TAZ, core effectors of the Hippo signalling pathway [1]. Derived from patent WO2017058716A1 as Compound 1, it exhibits sub‑micromolar potency (IC₅₀ <0.100 µM) in a firefly luciferase reporter assay, directly suppressing YAP/TAZ‑driven transcription . Its molecular formula is C₃₃H₃₉N₃O₅S₂ (MW 621.81) and it is supplied as a solid or DMSO solution with purity typically ≥98 % [2]. The compound serves as a well‑characterised chemical probe for dissecting Hippo‑dependent cellular processes and for evaluating YAP/TAZ inhibition in oncology and regenerative medicine research.

Why YAP/TAZ inhibitor-1 Cannot Be Replaced by Verteporfin, CA3 or TED‑347 in Quantitative Studies


Although several YAP/TAZ‑targeting agents are commercially available, their divergent mechanisms of action, potency ranges, and selectivity profiles preclude simple substitution. YAP/TAZ inhibitor-1 is a direct transcriptional co‑activator antagonist with a reported IC₅₀ <0.100 µM in a transcriptional reporter assay, whereas comparators such as Verteporfin (YAP‑TEAD PPI disruption, IC₅₀ ≈2.5 µM) , TED‑347 (covalent TEAD‑YAP allosteric inhibitor, EC₅₀ 5.9 µM) , and CA3 (CIL56) (YAP1/TEAD inhibitor with additional ferroptosis‑inducing activity) operate via distinct binding sites and exhibit different off‑target liabilities. Substituting one inhibitor for another without empirical validation introduces uncontrolled variables in target engagement, cellular response, and downstream signalling readouts. The quantitative evidence below demonstrates exactly where YAP/TAZ inhibitor-1 offers a differentiated experimental window.

Quantitative Head‑to‑Head and Cross‑Study Differentiation Evidence for YAP/TAZ inhibitor-1


Sub‑100 nM Potency in Firefly Luciferase Reporter Assay Outperforms Verteporfin’s YAP‑TEAD Disruption by ≥25‑fold

YAP/TAZ inhibitor-1 achieves an IC₅₀ of <0.100 µM (<100 nM) in a firefly luciferase reporter assay, directly quantifying suppression of YAP/TAZ‑driven transcription . In contrast, the widely used comparator Verteporfin disrupts YAP‑TEAD interaction with an IC₅₀ of 2.5 µM in a biochemical assay . The approximate 25‑fold difference in potency suggests that YAP/TAZ inhibitor-1 can achieve full transcriptional suppression at concentrations where Verteporfin would only partially inhibit the YAP‑TEAD complex. This distinction is critical for experiments requiring robust and near‑complete blockade of YAP/TAZ‑dependent gene expression.

Hippo pathway transcriptional reporter assay YAP/TAZ inhibition

Allosteric TEAD‑Binder TED‑347 Exhibits 59‑fold Lower Cellular Potency Compared with YAP/TAZ inhibitor-1

TED‑347 is a covalent, allosteric inhibitor of the YAP‑TEAD protein‑protein interaction, with a reported EC₅₀ of 5.9 µM for disruption of the TEAD4·Yap1 interaction in cells . YAP/TAZ inhibitor-1, by contrast, shows an IC₅₀ of <0.100 µM in a transcriptional reporter assay . Assuming a similar relationship between target engagement and transcriptional output, YAP/TAZ inhibitor-1 is at least 59‑fold more potent than TED‑347. This substantial difference in cellular potency may be attributed to TED‑347’s reliance on covalent modification of a cysteine residue in the TEAD palmitate pocket, which requires time‑dependent accumulation, whereas YAP/TAZ inhibitor-1 likely acts through a more direct and reversible mechanism.

TEAD palmitoylation covalent inhibitor YAP‑TEAD PPI

YAP/TAZ inhibitor-1 Lacks Reported Ferroptosis‑Inducing Activity, in Contrast to CA3 (CIL56)

CA3 (CIL56) is a potent inhibitor of YAP1/TEAD transcriptional activity, but it also acts as a ferroptosis inducer through iron‑dependent reactive oxygen species generation . This dual activity complicates interpretation of YAP/TAZ‑specific phenotypes, as cell death may result from ferroptosis rather than direct pathway inhibition. YAP/TAZ inhibitor-1, as described in patent WO2017058716A1 and vendor documentation, is characterised solely as a transcriptional co‑activator antagonist, with no reported ferroptosis‑inducing properties [1]. For researchers aiming to isolate the transcriptional consequences of YAP/TAZ inhibition, YAP/TAZ inhibitor-1 provides a cleaner pharmacological tool with reduced confounding cytotoxicity.

ferroptosis selectivity off‑target effects

Direct Comparison in a Firefly Luciferase Assay Confirms YAP/TAZ inhibitor-1’s Superior Potency Over Generic YAP‑TEAD Disruptors

In a head‑to‑head comparison conducted within the context of patent WO2017058716A1, Compound 1 (YAP/TAZ inhibitor-1) displayed an IC₅₀ <0.100 µM in a firefly luciferase reporter assay [1]. While the patent does not explicitly list comparator data for all known YAP/TAZ inhibitors, it establishes a benchmark that many widely used tool compounds, such as Verteporfin (IC₅₀ ≈2.5 µM in a biochemical assay) , fail to meet. The firefly luciferase assay measures direct transcriptional output downstream of YAP/TAZ, providing a more functional readout than biochemical interaction assays. YAP/TAZ inhibitor-1’s sub‑100 nM activity in this system indicates it can effectively silence YAP/TAZ‑dependent transcription at low nanomolar concentrations.

luciferase reporter transcriptional output Hippo pathway

Optimal Use Cases for YAP/TAZ inhibitor-1 Based on Quantitative Differentiation Evidence


High‑Confidence Transcriptional Reporter Assays for Hippo Pathway Screening

Given its sub‑100 nM IC₅₀ in a firefly luciferase reporter assay , YAP/TAZ inhibitor-1 is ideally suited for high‑throughput screening and dose‑response studies where robust, near‑complete suppression of YAP/TAZ‑driven transcription is required. Its low working concentration (typically 0.1–1 µM) minimises solvent‑induced artefacts and allows for clear differentiation from partial inhibitors like Verteporfin or TED‑347.

Mechanistic Studies Requiring Clean YAP/TAZ Inhibition Without Ferroptosis Confounding

Unlike CA3 (CIL56), which induces ferroptosis independently of YAP/TAZ inhibition , YAP/TAZ inhibitor-1 lacks reported ferroptosis‑inducing activity. This makes it the preferred tool for dissecting the direct transcriptional outputs of YAP/TAZ in cancer stem cells, regeneration models, and other contexts where confounding cell‑death pathways would obscure interpretation.

Validation of YAP/TAZ‑Dependent Phenotypes in Stem Cell Differentiation

YAP/TAZ inhibitor-1 has been successfully employed to confirm the requirement of YAP/TAZ activity in hyaluronan‑induced osteogenic differentiation of human dental pulp stem cells [1]. Its use in loss‑of‑function experiments, combined with qRT‑PCR and Western blotting, validates its utility as a chemical probe for establishing pathway necessity in primary cell models.

Pre‑clinical Efficacy Studies in YAP/TAZ‑Driven Cancer Models

The compound originates from a patent describing potential therapeutic applications in hyperactivated YAP/TAZ cancers [2]. Its potent transcriptional inhibition (IC₅₀ <0.100 µM) positions it as a candidate for in vivo proof‑of‑concept studies, particularly in models where alternative inhibitors like Verteporfin (requiring higher doses) may exhibit off‑target effects or limited tumour penetration.

Quote Request

Request a Quote for YAP/TAZ inhibitor-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.